molecular formula C20H19N3O3 B2868732 N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941999-27-5

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2868732
CAS No.: 941999-27-5
M. Wt: 349.39
InChI Key: GJEXIQSPKWQEBL-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound belonging to the class of oxalamides, characterized by its distinct molecular architecture featuring a methoxybenzyl group and a methylquinoline moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of neurological targets. Compounds within this class have been investigated as potent and selective antagonists of the GluN2B subunit of the NMDA receptor . This mechanism is a prominent pathway for research into potential therapeutic interventions for conditions such as Parkinson's disease, neuropathic pain, and depression . The integration of a quinoline ring system, as seen in this compound, is a common feature in molecules with diverse biological activities, further underscoring its value as a biochemical probe. Researchers can utilize this compound to study receptor modulation and signaling pathways. It is supplied as a high-purity solid and is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-11-18(16-5-3-4-6-17(16)22-13)23-20(25)19(24)21-12-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEXIQSPKWQEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-methoxybenzylamine with 2-methylquinoline-4-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and quinolinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzyl or quinoline derivatives.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the quinoline moiety plays a crucial role in its activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a quinoline ring and methoxybenzyl group, distinguishing it from analogs in the evidence. Key structural comparisons include:

Compound Name N1 Substituent N2 Substituent Key Features Reference
N1-(4-Methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide 4-Methoxybenzyl 2-Methylquinolin-4-yl Quinoline moiety for potential bioactivity -
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (80) 4-Chlorophenyl 4-Methoxybenzyl Chlorophenyl enhances lipophilicity
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Approved flavoring agent (Savorymyx® UM33)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl for enhanced binding
GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Cyclic imide for antimicrobial activity

Key Observations :

  • Quinoline vs. Pyridine/Thiazole: The 2-methylquinolin-4-yl group in the target compound may confer stronger π-π stacking interactions in biological targets compared to pyridine (e.g., S336) or thiazole (e.g., compound 13 in ) .
  • Methoxybenzyl vs.

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and research findings associated with this compound.

  • Common Name : this compound
  • CAS Number : 941999-27-5
  • Molecular Formula : C20_{20}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 349.4 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Methoxybenzyl Intermediate :
    • Reaction of 4-methoxybenzylamine with oxalyl chloride under basic conditions (e.g., triethylamine).
  • Quinoline Derivative Preparation :
    • Synthesis of 2-methylquinoline through Friedländer synthesis, involving aniline and a suitable ketone.
  • Coupling Reaction :
    • The methoxybenzyl oxalamide intermediate is coupled with the quinoline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves:

  • Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against multiple bacterial strains, potentially through:

  • Disruption of Cell Wall Synthesis : Similar to other oxalamides, it may interfere with bacterial cell wall integrity.
  • Inhibition of Metabolic Pathways : It could affect metabolic processes critical for bacterial survival.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by:

  • Inhibiting Pro-inflammatory Cytokines : The compound reduces levels of cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Blocking NF-kB Pathway : It may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory processes.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling and inflammatory markers significantly.

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